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Compound of Interest

Compound Name: 3-Chloro-2-methylbenzaldehyde

Cat. No.: B1590165 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Chloro-2-methylbenzaldehyde, a key intermediate in various synthetic applications. The

document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, supplemented by experimental protocols and a visual representation of the

analytical workflow.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and MS analyses of 3-Chloro-2-methylbenzaldehyde.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~10.2 s 1H
Aldehydic proton (-

CHO)

~7.7 - 7.8 m 1H Aromatic proton

~7.5 - 7.6 m 1H Aromatic proton

~7.3 - 7.4 m 1H Aromatic proton

~2.6 s 3H Methyl proton (-CH₃)

Note: Predicted values based on typical shifts for substituted benzaldehydes. The exact

chemical shifts and coupling constants can vary based on the solvent and experimental

conditions.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

~192 Carbonyl carbon (C=O)

~138 Aromatic C-Cl

~135 Aromatic C-CH₃

~134 Aromatic C-CHO

~132 Aromatic C-H

~130 Aromatic C-H

~127 Aromatic C-H

~19 Methyl carbon (-CH₃)

Note: Predicted values based on typical shifts for substituted benzaldehydes from sources like

PubChem.[1]

Table 3: IR Spectroscopic Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloro-2-methylbenzaldehyde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1590165?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Assignment

~2950 - 2850 Medium C-H stretch (methyl)

~2850 - 2750 Medium C-H stretch (aldehyde)

~1700 Strong C=O stretch (carbonyl)

~1600 - 1450 Medium-Strong C=C stretch (aromatic)

~800 - 600 Strong C-Cl stretch

Note: These are characteristic absorption frequencies for substituted benzaldehydes.[2]

Table 4: Mass Spectrometry Data
m/z Relative Intensity (%) Assignment

154/156 High
[M]⁺ Molecular ion (presence

of ³⁵Cl and ³⁷Cl isotopes)

153/155 High [M-H]⁺

125/127 Medium [M-CHO]⁺

91 Medium [C₇H₇]⁺

Note: The fragmentation pattern is predicted based on the general behavior of aromatic

aldehydes and halogenated compounds. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an

approximate 3:1 ratio) will result in characteristic M and M+2 peaks.[3]

Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic

data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 3-Chloro-2-methylbenzaldehyde (5-10 mg) is dissolved in

a deuterated solvent (e.g., CDCl₃, ~0.7 mL) in a clean NMR tube. A small amount of

tetramethylsilane (TMS) is added as an internal standard (0 ppm).
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Instrumentation: A high-field NMR spectrometer (e.g., Bruker, 400 MHz or higher) is used for

analysis.

¹H NMR Acquisition: Standard acquisition parameters are employed, including a 30° pulse

angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired to provide singlet

peaks for each unique carbon atom.

Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier

transformation, phasing, and baseline correction. The chemical shifts are referenced to the

TMS signal.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample, a thin film is prepared between two salt plates

(e.g., NaCl or KBr). For a solid sample, a KBr pellet is prepared by grinding the sample with

KBr powder and pressing it into a transparent disk.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the

spectrum.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A

background spectrum is collected and subtracted from the sample spectrum to eliminate

interference from atmospheric CO₂ and water vapor.

Data Analysis: The positions and relative intensities of the absorption bands are analyzed to

identify the functional groups present in the molecule.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer, often via Gas

Chromatography (GC-MS) for volatile compounds like 3-Chloro-2-methylbenzaldehyde.

This allows for separation from any impurities prior to mass analysis.

Ionization: Electron Impact (EI) ionization is a common method for this type of molecule,

where high-energy electrons bombard the sample, leading to ionization and fragmentation.
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Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole).

Detection: The separated ions are detected, and a mass spectrum is generated, which plots

the relative abundance of each ion as a function of its m/z value.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3-Chloro-2-methylbenzaldehyde.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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